6-(Thiophen-2-yl)-2,2'-bipyridine 6-(Thiophen-2-yl)-2,2'-bipyridine
Brand Name: Vulcanchem
CAS No.: 123760-40-7
VCID: VC19127068
InChI: InChI=1S/C14H10N2S/c1-2-9-15-11(5-1)12-6-3-7-13(16-12)14-8-4-10-17-14/h1-10H
SMILES:
Molecular Formula: C14H10N2S
Molecular Weight: 238.31 g/mol

6-(Thiophen-2-yl)-2,2'-bipyridine

CAS No.: 123760-40-7

Cat. No.: VC19127068

Molecular Formula: C14H10N2S

Molecular Weight: 238.31 g/mol

* For research use only. Not for human or veterinary use.

6-(Thiophen-2-yl)-2,2'-bipyridine - 123760-40-7

Specification

CAS No. 123760-40-7
Molecular Formula C14H10N2S
Molecular Weight 238.31 g/mol
IUPAC Name 2-pyridin-2-yl-6-thiophen-2-ylpyridine
Standard InChI InChI=1S/C14H10N2S/c1-2-9-15-11(5-1)12-6-3-7-13(16-12)14-8-4-10-17-14/h1-10H
Standard InChI Key BVRGSBHPVXHTHR-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CS3

Introduction

Chemical Identity and Structural Features

6-(Thiophen-2-yl)-2,2'-bipyridine (CAS: 123760-40-7) is a nitrogen- and sulfur-containing heterocycle with a molecular weight of 238.308 g/mol . Its structure comprises two pyridine rings connected at the 2- and 2'-positions, with a thiophene group substituting the 6-position of one pyridine unit (Fig. 1). The planar geometry facilitates π-π stacking interactions, while the thiophene’s electron-rich nature enhances binding to biological targets .

Table 1: Key Physicochemical Properties

PropertyValueMethod/Source
Molecular FormulaC₁₄H₁₀N₂SChemSpider
Monoisotopic Mass238.056469 DaHigh-resolution MS
XLogP33.2 (Predicted)PubChem
Hydrogen Bond Donors0Computational Analysis
Hydrogen Bond Acceptors4NMR/IR Data

Spectroscopic characterization reveals distinctive signals:

  • ¹H NMR (DMSO-d₆): Thiophene protons at δ 7.24–7.38 ppm; pyridine H-3/H-5 at δ 8.72–8.82 ppm .

  • IR (KBr): CN stretch at 2224 cm⁻¹, C=N at 1600 cm⁻¹, and C=S at 690 cm⁻¹ .

  • ¹³C NMR: Thiophene carbons at δ 125–132 ppm; pyridine carbons at δ 142–153 ppm .

Synthesis and Structural Elucidation

Traditional Multistep Synthesis

The classical route involves a three-step sequence (Scheme 1) :

  • One-pot cyclocondensation: 2-Acetylthiophene, 4-pyridinecarboxaldehyde, ammonium acetate, and ethyl cyanoacetate react under CAN catalysis (5 mol%) in ethanol to form 2-oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile (Yield: 75%, m.p. 159–160°C) .

  • Alkylation: Treatment with ethyl bromoacetate/K₂CO₃ yields ethyl 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetate (Compound 2) .

  • Hydrazinolysis: Compound 2 reacts with hydrazine hydrate to form the acetohydrazide derivative (Compound 3), a precursor for Schiff bases and N-amides .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsProductYield (%)
1CAN (5 mol%), EtOH, Δ, 2 hBipyridine Intermediate75
2K₂CO₃, EtOH, 24 hEthyl Ester Derivative68
3NH₂NH₂·H₂O, EtOH, 6 hAcetohydrazide82

Modern Catalytic Approaches

A 2025 breakthrough employs I₂/morpholine synergism for modular 2,2′-bipyridine synthesis . Oxime esters and enals undergo tandem α-iodination/Mannich cyclization to assemble the bipyridine core in 55–72% yield. This method tolerates electron-withdrawing groups (-NO₂, -CN) on the thiophene ring, enabling structural diversification .

Pharmacological Activity Against Breast Cancer

Cytotoxicity Profiling

Derivatives of 6-(thiophen-2-yl)-2,2'-bipyridine exhibit potent activity against MCF-7 cells (Table 3) :

Table 3: IC₅₀ Values of Key Derivatives

CompoundStructure ModificationsIC₅₀ (μg/mL)Reference Drug (Doxorubicin)
3Acetohydrazide1.6 ± 0.021.6 ± 0.02
7cN-(4-Chlorophenyl)pyrazoleamide0.6 ± 0.011.6 ± 0.02
6Pyrazolidine-3,5-dione2.8 ± 0.031.6 ± 0.02

Compound 7c outperforms doxorubicin by 2.7-fold, attributed to its chloro-substituted pyrazoleamide group enhancing DNA intercalation .

Apoptotic Mechanisms

Acridine orange/ethidium bromide assays confirm dose-dependent apoptosis induction :

  • Early apoptosis: 23.7% at 0.5×IC₅₀ (7c vs. 12.1% for doxorubicin).

  • Late apoptosis: 41.2% at 1×IC₅₀ (7c vs. 34.8% for doxorubicin).
    Mechanistic studies suggest caspase-3 activation and Bcl-2/Bax ratio modulation .

Comparative Analysis with Related Thiophene-Bipyridines

2-(2-Thenoyl)pyridine (PubChem CID: 2760607) shares the thiophene-pyridine backbone but lacks the bipyridine system . Its lower bioactivity (IC₅₀ > 10 μg/mL in MCF-7) underscores the necessity of the 2,2'-bipyridine motif for potency .

Electronic Effects: Density functional theory (DFT) calculations reveal that the 2,2'-bipyridine moiety in 6-(thiophen-2-yl)-2,2'-bipyridine lowers the LUMO energy (-2.1 eV) compared to monopyridine analogs (-1.6 eV), facilitating charge transfer with DNA .

Future Directions and Applications

  • Structure-Activity Relationships: Systematic substitution at the pyridine N-oxide or thiophene 5-position could optimize bioavailability .

  • Drug Delivery Systems: Encapsulation in PEGylated liposomes may enhance tumor targeting .

  • Catalytic Applications: As a ligand, the compound’s sulfur-nitrogen coordination sites show potential in transition-metal catalysis for C–H activation .

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